7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core with various substituents that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-4-one Core: The initial step involves the synthesis of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Introduction of Substituents: The next steps involve the introduction of the 4-methoxyphenyl, 2-methyl, and 8-((4-methylpiperidin-1-yl)methyl) groups. This can be done through various substitution reactions, often using reagents like methyl iodide for methylation and piperidine derivatives for the piperidinyl group.
Hydroxylation: The hydroxyl group at position 7 can be introduced through selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or catalytic systems.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at position 7 can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives, which may have different biological activities.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like methyl iodide, piperidine, and various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the chromen-4-one core can yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its anti-inflammatory, antioxidant, and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases. Its ability to modulate specific molecular pathways is of significant interest.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler structure with similar biological activities.
Flavonoids: A class of compounds with a similar chromen-4-one core but different substituents.
Isoflavones: Compounds with a similar core structure but different positions of the carbonyl group.
Uniqueness
What sets 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one apart is its specific combination of substituents, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-15-10-12-25(13-11-15)14-20-21(26)9-8-19-23(27)22(16(2)29-24(19)20)17-4-6-18(28-3)7-5-17/h4-9,15,26H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPSROAKKZWYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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